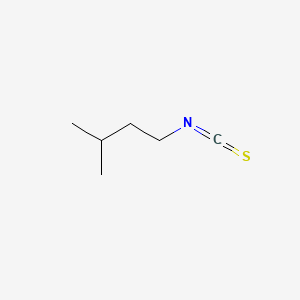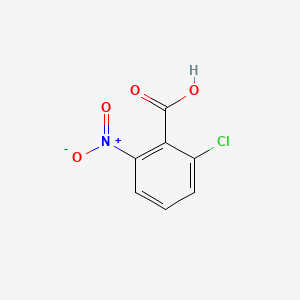![molecular formula C12H24ClNO4 B1359839 [(2R)-3-Carboxy-2-pentanoyloxypropyl]-trimethylazanium;chloride CAS No. 162040-64-4](/img/structure/B1359839.png)
[(2R)-3-Carboxy-2-pentanoyloxypropyl]-trimethylazanium;chloride
説明
[(2R)-3-Carboxy-2-pentanoyloxypropyl]-trimethylazanium;chloride, or CPTPTAC, is a novel compound with a wide range of applications in the scientific research and laboratory setting. CPTPTAC is an organo-chloride compound, meaning it is composed of carbon, hydrogen, and chlorine atoms. This compound is of particular interest to researchers due to its unique chemical structure and its ability to interact with a variety of biological molecules.
科学的研究の応用
Enzymatic Resolution in Synthesis
[(2R)-3-Carboxy-2-pentanoyloxypropyl]-trimethylazanium;chloride has been used in the enzymatic resolution of racemic compounds. For example, Kamal et al. (2007) demonstrated its application in the synthesis of (R)-carnitine hydrochloride using lipase-catalyzed enantiomer separation (Kamal, Khanna, & Krishnaji, 2007).
Protective Group in Organic Synthesis
This compound is also relevant in the role of a protective group in organic synthesis. Gerlach (1977) described its use in the synthesis of (−)-(S)-Curvularin, indicating its utility in protecting carboxyl groups during complex organic synthesis processes (Gerlach, 1977).
Structural and Conformational Studies
The compound has been studied for its conformational properties. Brouillette et al. (1995) explored its use as a model for carnitine in studies of molecular structure and conformation (Brouillette, Gray, & Saeed, 1995).
Crystal Structure Analysis
In crystallography, the crystal structure of related compounds like Acetyl-L-carnitine hydrochloride has been reported to understand the molecular conformation in solid state, as shown by Weber et al. (1995) (Weber, Anderson, Shapiro, Villhauer, & Gullion, 1995).
Application in Biomaterials
The compound's derivative, [(2-acryloyloxy)ethyl] trimethyl ammonium chloride, was studied by Mi et al. (2010) for its non-fouling properties in biomaterials, with potential applications in biomedical and decontamination fields (Mi, Bernards, Cheng, Yu, & Jiang, 2010).
Catalysis and Polymerization
Xiao-jun (2011) investigated a compound related to [(2R)-3-Carboxy-2-pentanoyloxypropyl]-trimethylazanium;chloride in the context of catalysis and polymerization, highlighting its role in propylene polymerization (Xiao-jun, 2011).
Complexation Reactions
In complexation chemistry, Shamsuri (2011) used related ammonium-based chloride compounds to prepare eutectic mixtures, indicating its significance in reaction chemistry (Shamsuri, 2011).
Antimicrobial and Antitumor Activities
The compound's derivatives were explored by Shaheen et al. (2014) for antimicrobial and antitumor activities, suggesting its potential in medicinal chemistry (Shaheen, Ali, Rosario, & Shah, 2014).
特性
IUPAC Name |
[(2R)-3-carboxy-2-pentanoyloxypropyl]-trimethylazanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO4.ClH/c1-5-6-7-12(16)17-10(8-11(14)15)9-13(2,3)4;/h10H,5-9H2,1-4H3;1H/t10-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REFPVMRTHIMPLJ-HNCPQSOCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC(=O)O[C@H](CC(=O)O)C[N+](C)(C)C.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(2R)-3-Carboxy-2-pentanoyloxypropyl]-trimethylazanium;chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




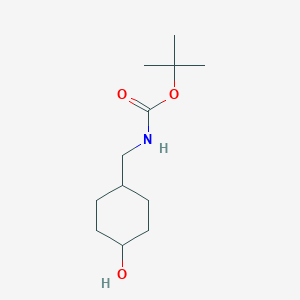
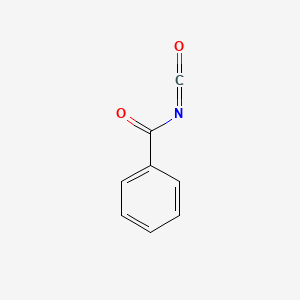


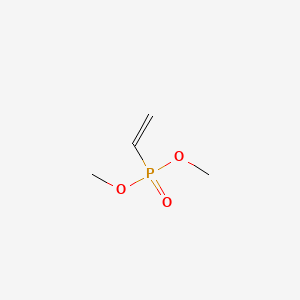


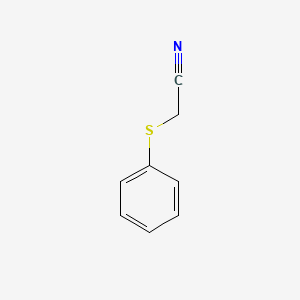

![Bicyclo[2.2.1]heptan-2-ol](/img/structure/B1359785.png)
